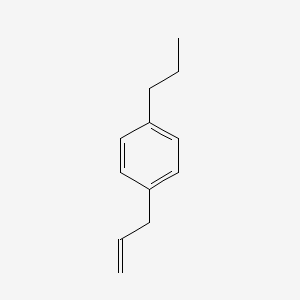

3-(4-n-Propylphenyl)-1-propene

Description

Contextualization within Unsaturated Aromatic Hydrocarbon Research

Unsaturated aromatic hydrocarbons are a cornerstone of organic chemistry research, with significant attention paid to polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to their environmental presence and diverse applications. researchgate.netfluorochem.co.uk Research in this area is often focused on understanding their formation, reactivity, and potential for transformation into other valuable chemicals. nist.gov

Recent advancements in the field include the development of novel catalytic systems for the hydrogenation of unsaturated hydrocarbons, which is crucial for producing high-energy-density fuels. docbrown.info Furthermore, the selective isomerization of compounds like 3-phenylpropene to 1-phenylpropene highlights the chemical transformations these molecules can undergo. cdnsciencepub.com The study of mono-alkylated phenylpropenes, such as 3-(4-n-Propylphenyl)-1-propene, fits within this context by providing a model system to explore the interplay between the aromatic ring and the unsaturated alkyl side chain. Phenylpropenes derived from natural sources are also investigated for a wide spectrum of biological activities, which drives the synthesis and characterization of new analogues. researchgate.net

Structural Features and Nomenclature of this compound

The structure of this compound is explicitly described by its IUPAC name. The parent structure is a three-carbon chain, "propene," indicating the presence of a double bond. uva.nl The "-1-" in "-1-propene" specifies that the double bond is located between the first and second carbon atoms of this chain.

This propene chain is attached to a phenyl group at its third carbon, hence "3-(...)-1-propene". nih.gov The phenyl group itself is substituted at the fourth position (para position) with an n-propyl group. docbrown.info This leads to the full name: this compound. The molecule consists of a benzene (B151609) ring connected to a propyl group and an allyl group (prop-2-en-1-yl group) at opposite ends.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | Value for this compound | Value for 2-Bromo-3-(4-n-propylphenyl)-1-propene | Source |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₆ | C₁₂H₁₅Br | bldpharm.com |

| Molecular Weight | 160.26 g/mol | 239.15 g/mol | researchgate.netbldpharm.com |

| Boiling Point | Data not available | 279.7°C at 760 mmHg | guidechem.com |

| Density | Data not available | 1.219 g/cm³ (Predicted) | guidechem.com |

Table 2: Spectroscopic Data Summary for this compound

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely reported in the surveyed literature. However, the expected spectral features can be predicted based on its structure.

| Spectroscopic Technique | Predicted Features |

|---|---|

| ¹H NMR | Expected signals would include those for the terminal vinyl protons (CH=CH₂) and the methylene (B1212753) protons adjacent to the aromatic ring and the double bond. The n-propyl group would show characteristic triplet and sextet patterns. The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. docbrown.info |

| ¹³C NMR | The spectrum would show distinct signals for the sp² carbons of the double bond and the aromatic ring, as well as sp³ signals for the methylene carbon of the propene chain and the carbons of the n-propyl group. docbrown.info |

| Infrared (IR) Spectroscopy | Key absorption bands would be expected for C=C stretching of the alkene (~1640 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), sp² C-H stretching from the alkene and aromatic ring (>3000 cm⁻¹), and sp³ C-H stretching from the alkyl groups (<3000 cm⁻¹). docbrown.info |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z = 160. Common fragmentation patterns would likely involve the loss of an ethyl group to form a stable benzylic cation or related resonance-stabilized structures. docbrown.info |

Table 3: Solubility Profile of this compound

While specific quantitative solubility data is not available, the solubility can be inferred from its molecular structure.

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water | Insoluble | The molecule is a non-polar hydrocarbon, lacking hydrogen bonding capabilities necessary for significant aqueous solubility. uniroma1.it |

| Organic Solvents (e.g., Hexane, Toluene, Dichloromethane) | Soluble | As a non-polar organic compound, it is expected to be soluble in common non-polar and moderately polar organic solvents based on the "like dissolves like" principle. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enyl-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3,7-10H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLDHVPMBZNLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641217 | |

| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62826-25-9 | |

| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 N Propylphenyl 1 Propene and Analogues

Contemporary and Sustainable Synthetic Innovations

Solvent-Free and Green Catalytic Approaches

The principles of green chemistry, which aim to reduce waste and environmental impact, have driven the development of novel synthetic protocols. For alkenylbenzenes like 3-(4-n-propylphenyl)-1-propene, key strategies include solvent-free reactions and the use of efficient, recyclable catalysts.

Two prominent carbon-carbon bond-forming reactions, the Wittig and Heck reactions, have been adapted to align with green chemistry principles. The Wittig reaction, which converts aldehydes or ketones into alkenes, can be performed under solvent-free conditions. wvu.eduudel.edugctlc.org This approach typically involves the mechanical mixing of a stable phosphorus ylide with the corresponding aldehyde, such as 4-n-propylbenzaldehyde, to yield the desired propene structure. wvu.eduresearchgate.netwikipedia.org The primary driving force of the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. udel.edu Eliminating organic solvents reduces volatile organic compound (VOC) emissions and simplifies product purification. gctlc.org

The Mizoroki-Heck reaction provides another powerful route to substituted alkenes. nih.govfrontiersin.org Green adaptations of this palladium-catalyzed cross-coupling focus on using environmentally benign solvents like water or ethanol (B145695), employing microwave irradiation to accelerate reaction times, and developing heterogeneous or recyclable catalysts. nih.govnih.gov For the synthesis of this compound, this could involve the coupling of an allyl source with a 4-n-propylphenyl halide. The use of supported palladium catalysts, for instance, allows for easier separation and reuse, minimizing metal contamination in the final product. rsc.org

Below is a comparative table of these green synthetic approaches.

| Methodology | Starting Materials | Typical Conditions | Key Green Chemistry Aspects |

| Solvent-Free Wittig Reaction | 4-n-propylbenzaldehyde, Allyl-triphenylphosphonium salt | Solid-state grinding or minimal heating, no solvent. wvu.eduresearchgate.net | Elimination of solvent, high atom economy (in principle, though byproduct is large), often mild conditions. gctlc.org |

| Microwave-Assisted Heck Reaction | 1-halo-4-n-propylbenzene, Prop-2-en-1-ol (or other allyl source) | Pd catalyst (e.g., Pd EnCat® 40), base (e.g., AcONa), ethanol solvent, microwave irradiation (e.g., 140°C, 30 min). nih.govnih.govrsc.org | Use of greener solvent (ethanol), significant reduction in reaction time, potential for catalyst recycling. nih.gov |

Photobiocatalytic Cascade Methodologies

A frontier in chemical synthesis is the merger of photocatalysis with biocatalysis, creating photoenzymatic cascades that enable new-to-nature reactions under mild conditions. princeton.edursc.org This strategy combines the ability of light to generate highly reactive intermediates with the unparalleled selectivity of enzymes. rsc.org

While a specific photobiocatalytic synthesis for this compound has not been detailed in the literature, the principles can be applied to its potential synthesis or functionalization. Flavin-dependent 'ene'-reductases (EREDs) are a well-studied class of enzymes that naturally catalyze the reduction of activated carbon-carbon double bonds. almacgroup.comnih.gov Researchers have demonstrated that through photoexcitation and enzyme engineering, the function of EREDs can be expanded. nih.gov For instance, light can be used to promote the formation of radical intermediates within the enzyme's active site, which can then be controlled by the chiral environment of the protein to achieve highly enantioselective transformations that are challenging for traditional chemical catalysts. nih.govnih.gov

A hypothetical photobiocatalytic approach could involve an engineered ERED that, upon irradiation with visible light, catalyzes an asymmetric allylic functionalization on the propene moiety of this compound. nih.govillinois.edu Such a system harnesses the power of a photocatalyst (which could be the enzyme's own cofactor, like flavin) to initiate the reaction, while the enzyme scaffold dictates the stereochemical outcome. d-nb.info

The fundamental components of such a cascade are outlined below.

| Component | Role in the Cascade | Example(s) |

| Enzyme | Provides a chiral environment to control reaction selectivity and stereochemistry. | 'Ene'-Reductase (ERED), Nitroreductase. almacgroup.comd-nb.info |

| Photocatalyst | Absorbs light and initiates a chemical reaction (e.g., electron transfer). | Natural cofactors (Flavin, NAD(P)H), Chlorophyll, external dyes. rsc.orgd-nb.info |

| Light Source | Provides the energy to excite the photocatalyst. | Visible light LEDs. d-nb.info |

| Cofactor/Reductant | Regenerates the active state of the enzyme/photocatalyst system. | NAD(P)H, Glucose/Glucose Dehydrogenase (GDH). nih.gov |

| Substrate | The molecule to be transformed (e.g., a phenylpropene). | α,β-unsaturated ketones, Allyl silanes, o-nitro-cinnamaldehydes. nih.govd-nb.info |

Synthesis of Substituted Phenylpropene Building Blocks

Substituted phenylpropenes are valuable building blocks in organic synthesis. Their preparation often relies on robust and versatile cross-coupling reactions that allow for the precise installation of the allyl group onto a functionalized aromatic ring.

The Suzuki-Miyaura cross-coupling reaction is a premier method for this transformation, involving the palladium-catalyzed reaction between an organoboron compound and an organohalide. conicet.gov.arnih.gov To synthesize a library of substituted phenylpropene building blocks, one could couple various substituted arylboronic acids with an allyl halide or, conversely, couple a substituted aryl halide with an allylboronic acid derivative. conicet.gov.arorganic-chemistry.org This methodology is known for its high tolerance of a wide range of functional groups on the aromatic ring, enabling the synthesis of diverse analogues. nih.govbeilstein-journals.org For example, the synthesis of chavicol (4-allylphenol) and anethole (B165797) (an isomer of chavicol) analogues can be achieved using these coupling strategies. capes.gov.bridealpublication.in

Other cross-coupling methods, such as the Heck reaction, also serve as a powerful tool for creating the C(sp²)-C(sp³) bond between the phenyl ring and the propene unit. organic-chemistry.org Furthermore, direct allylation reactions using allylindium reagents or other organometallics provide alternative pathways. nih.gov These reactions are crucial for creating molecular diversity, allowing chemists to systematically modify the phenylpropene core to study structure-activity relationships or develop new materials. mdpi.comrsc.org

The table below summarizes key cross-coupling strategies for the synthesis of phenylpropene building blocks.

| Reaction Name | Aryl Partner | Allyl Partner | Typical Catalyst/Reagents |

| Suzuki-Miyaura Coupling | 4-Propylphenylboronic acid | Allyl bromide | Pd(OAc)₂, Pd(PPh₃)₄, K₂CO₃, CsF. conicet.gov.ar |

| Suzuki-Miyaura Coupling | 1-Bromo-4-propylbenzene | Allylboronic acid pinacol (B44631) ester | Pd-PEPPSI-IPent, KOH. organic-chemistry.org |

| Heck Reaction | 1-Iodo-4-propylbenzene | Propene | Pd(OAc)₂, P(o-tol)₃, base. nih.govorganic-chemistry.org |

| Indium-Mediated Allylation | 4-Propylphenyl triflate | Allyl bromide / Indium metal | Pd(PPh₃)₄, LiCl. nih.gov |

Elucidation of Reaction Mechanisms and Pathways Involving 3 4 N Propylphenyl 1 Propene

Mechanistic Investigations of Unsaturated Moiety Reactivity

The carbon-carbon double bond in the propene side chain is electron-rich due to the presence of π-electrons, making it susceptible to attack by electrophiles. dalalinstitute.combyjus.com

Electrophilic Addition Mechanisms and Stereochemical Control

Electrophilic addition to an unsymmetrical alkene like 3-(4-n-Propylphenyl)-1-propene is a fundamental reaction class. The mechanism typically proceeds in two steps. msu.edu First, the electrophile (E+) is attacked by the π-electrons of the double bond. This initial attack is rate-determining and results in the formation of a carbocation intermediate. byjus.comlibretexts.org The second step involves a rapid attack by a nucleophile (Nu-) on the carbocation to form the final product. msu.edulibretexts.org

The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. byjus.comchemguide.co.uk For this compound, this means the proton will add to the terminal carbon (C1), leading to the formation of a more stable secondary benzylic carbocation on C2. The stability of this carbocation is enhanced by resonance with the adjacent phenyl ring.

The stereochemistry of the addition depends on the specific reagents and reaction conditions. Additions can occur in two main ways:

Syn-addition: The electrophile and nucleophile add to the same face of the double bond.

Anti-addition: The electrophile and nucleophile add to opposite faces of the double bond. libretexts.org

If the carbocation intermediate is planar and long-lived enough to allow free rotation, a mixture of syn- and anti-addition products may result, potentially leading to a racemic mixture if a new chiral center is formed. libretexts.orgyoutube.com However, if a bridged intermediate is formed, anti-addition is typically observed.

| Addition Type | Description | Typical Reagents | Stereochemical Outcome |

| Syn-Addition | Both new substituents add to the same side of the C=C double bond. | H₂, Pd/C; OsO₄; BH₃ | Stereospecific |

| Anti-Addition | The two new substituents add to opposite sides of the C=C double bond. | Br₂, Cl₂ (in non-polar solvents) | Stereospecific |

| Mixed Syn and Anti | A mixture of stereoisomers is formed. | H-X (e.g., HBr, HCl) | Often non-stereospecific |

Role of Intermediates in Olefin Functionalization (e.g., Cationic, Bridged Species)

The nature of the intermediate species formed during electrophilic addition is crucial in determining the reaction's outcome.

Carbocationic Intermediates: In the addition of protic acids like HBr or HCl, a discrete carbocation is formed. youtube.com The π-bond attacks the proton, forming the most stable carbocation possible. byjus.com For this compound, this is the secondary benzylic carbocation. This planar intermediate can then be attacked by the halide nucleophile from either face, leading to potential racemization. libretexts.org The stability and conformation of these carbocation intermediates are key to determining regio- and stereoselectivity. beilstein-journals.orgrsc.org

Bridged Intermediates (Halonium Ions): When halogens like Br₂ or Cl₂ add across the double bond, a bridged halonium ion intermediate is often formed. The halogen atom bonds to both carbons of the original double bond, preventing rotation. The subsequent nucleophilic attack by a halide ion occurs from the side opposite the bridge (an Sₙ2-like mechanism), resulting in exclusive anti-addition. mdpi.com

Radical-Mediated Transformations of Arylpropene Scaffolds

Radical reactions provide an alternative pathway for the functionalization of alkenes, often with regioselectivity opposite to that of electrophilic additions (anti-Markovnikov). These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

A classic example is the addition of HBr in the presence of peroxides.

Initiation: A radical initiator, such as AIBN (Azobisisobutyronitrile) or peroxides, generates a bromine radical from HBr. libretexts.org

Propagation: The bromine radical adds to the double bond of this compound at the less substituted carbon (C1) to form the more stable secondary benzylic radical at C2. This radical then abstracts a hydrogen atom from another HBr molecule, forming the anti-Markovnikov product and regenerating a bromine radical to continue the chain.

Termination: The reaction is terminated when two radicals combine. dalalinstitute.com

Radical-mediated processes can also be used for carbon-carbon bond formation and other complex transformations on the arylpropene scaffold. libretexts.orgmdpi.com

Carbene Chemistry in Phenylpropene Derivatization

Carbenes are neutral, divalent carbon species with two unshared valence electrons. wikipedia.orglibretexts.org They are highly reactive electrophiles that readily react with the electron-rich double bond of alkenes like this compound. The primary reaction is cyclopropanation, where the carbene adds across the double bond to form a cyclopropane ring. wikipedia.orglibretexts.org

The stereochemistry of cyclopropanation depends on the electronic state of the carbene:

Singlet carbenes , which have a pair of spin-paired electrons in an sp² hybrid orbital, typically add to alkenes in a single, concerted step. This addition is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. libretexts.org

Triplet carbenes , which are diradicals with two unpaired electrons, add in a stepwise manner. libretexts.org This allows for rotation around the single bonds in the intermediate, leading to a mixture of stereoisomers and a non-stereospecific reaction.

| Carbene Precursor | Method of Generation | Carbene Generated | Typical Reaction |

| Chloroform (CHCl₃) + Base (e.g., NaOH) | Alpha-elimination | Dichlorocarbene (:CCl₂) | Dichlorocyclopropanation |

| Diiodomethane (CH₂I₂) + Zn(Cu) | Simmons-Smith Reaction | Carbenoid (ICH₂ZnI) | Cyclopropanation (forms CH₂ bridge) |

| Diazoalkanes (e.g., CH₂N₂) | Photolysis or thermolysis | Methylene (B1212753) (:CH₂) | Cyclopropanation |

Intramolecular Rearrangements: Phenyl-Shift and Isomerization Pathways

The arylpropene structure can undergo several types of intramolecular rearrangements, often driven by the formation of more stable intermediates or products.

Isomerization: The terminal double bond in this compound can migrate to an internal position under acidic or basic conditions to form the more thermodynamically stable conjugated system of (E/Z)-1-(4-n-Propylphenyl)-1-propene. This isomerization occurs because the internal alkene is stabilized by conjugation with the phenyl ring.

Phenyl-Shift (1,2-Rearrangement): Carbocation intermediates, such as those formed during electrophilic addition, can undergo rearrangement to form a more stable carbocation. A phenyl shift is a specific type of 1,2-rearrangement where a phenyl group migrates to an adjacent positively charged carbon. The migratory aptitude of a phenyl group is high due to its ability to stabilize the positive charge in the transition state through the formation of a bridged phenonium ion intermediate. stackexchange.comstackexchange.com This type of shift is preferred over methyl or hydride shifts in certain contexts because the transition state is more energetically accessible due to charge delocalization into the aromatic ring. stackexchange.comreddit.com

Cycloaddition Reaction Pathways (e.g., Diels-Alder)

Cycloaddition reactions involve the joining of two unsaturated molecules to form a cyclic product. The most prominent example for an alkene is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgmasterorganicchemistry.com

In this reaction, this compound would act as the "dienophile" (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component) to form a six-membered ring. youtube.comkhanacademy.org The reaction is a concerted, pericyclic process where all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orgyoutube.com

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com Since the 4-n-propylphenyl group is weakly electron-donating, this compound would be a relatively unactivated dienophile, likely requiring elevated temperatures to react with a simple diene like 1,3-butadiene. The reaction would result in the formation of a substituted cyclohexene derivative.

Sulfonation Mechanisms of ω-Phenylalkenes

The sulfonation of ω-phenylalkenes, such as this compound, with sulfur trioxide (SO₃) is a complex process that can involve reactions at both the double bond and the aromatic ring. The initial and most rapid reaction typically occurs at the alkene functionality, leading to the formation of cyclic intermediates known as sultones.

The reaction of ω-phenylalkenes with sulfur trioxide in a non-polar solvent like dichloromethane generally proceeds via an electrophilic addition mechanism. At low temperatures, typically around -60°C, the SO₃ molecule attacks the electron-rich double bond of the ω-phenylalkene. This interaction leads to the formation of a zwitterionic intermediate, which rapidly cyclizes to form a four-membered ring structure called a β-sultone. These β-sultones are often thermally unstable.

For an ω-phenylalkene like this compound, the initial reaction with SO₃ would be expected to yield the corresponding β-sultone.

Upon warming to room temperature, these β-sultones can undergo further reactions. One common pathway is the conversion to carbyl sulfates. However, a more significant reaction pathway for ω-phenylalkenes with a sufficiently long alkyl chain between the phenyl group and the double bond is an intramolecular Friedel-Crafts type cyclization.

In the case of ω-phenylalkenes where the phenyl group is separated from the double bond by three carbon atoms, such as in 4-phenyl-1-butene, the initially formed β-sultone can act as an electrophile. The electrophilic center can then be attacked by the electron-rich phenyl ring, leading to the formation of a six-membered ring. This intramolecular cyclization results in the formation of tetrahydronaphthalene sulfonic acid derivatives. For this compound, where the phenyl group and the double bond are separated by only one methylene group, a direct Friedel-Crafts cyclization of the initially formed β-sultone is less likely due to the strain of forming a five-membered ring in this specific manner. Instead, rearrangement or other intermolecular reactions might be favored.

The general mechanism for the sulfonation of an ω-phenylalkene leading to cyclization is summarized in the table below.

| Step | Description | Intermediate/Product |

| 1 | Electrophilic attack of SO₃ on the C=C double bond | Zwitterionic intermediate |

| 2 | Intramolecular cyclization of the zwitterion | β-Sultone |

| 3 | Intramolecular Friedel-Crafts attack of the phenyl ring on the electrophilic carbon of the sultone | Tetrahydronaphthalene sulfonic acid derivative |

It is important to note that the reaction conditions, such as temperature and the stoichiometry of the sulfonating agent, play a crucial role in determining the product distribution.

Transition-Metal-Catalyzed C-H Activation and C-C Bond Forming Mechanisms

Transition-metal catalysis offers powerful methods for the functionalization of otherwise inert C-H bonds, enabling the formation of new carbon-carbon bonds. For this compound, both the vinylic and allylic C-H bonds of the propene moiety, as well as the aromatic C-H bonds of the phenyl ring, are potential sites for such reactions. Palladium-catalyzed reactions are particularly prevalent in this context.

A common reaction involving terminal alkenes like this compound is the Heck reaction, which couples the alkene with an aryl or vinyl halide. The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.

The catalytic cycle can be described as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II)-aryl complex.

Migratory Insertion (Carbopalladation): The alkene, this compound, coordinates to the Pd(II) complex. This is followed by the migratory insertion of the alkene into the Pd-aryl bond, forming a new alkyl-Pd(II) intermediate. This insertion can occur in two regiochemical ways, leading to either a 1,2- or a 2,1-adduct. For terminal alkenes, the insertion typically occurs to place the aryl group on the terminal carbon and the palladium on the internal carbon.

β-Hydride Elimination: The resulting alkyl-Pd(II) complex undergoes β-hydride elimination to form a new C=C double bond, yielding the substituted alkene product and a hydrido-Pd(II) complex.

Reductive Elimination: The hydrido-Pd(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and form a salt.

Another important class of reactions involves the direct activation of allylic C-H bonds. Palladium catalysts can facilitate the coupling of alkenes with various partners through the activation of a C-H bond at the allylic position.

A plausible mechanism for the aerobic oxidative allylic C-H arylation of this compound with an arene would involve the following key steps:

| Step | Description | Intermediate/Product |

| 1 | C-H Activation | Formation of a π-allyl-Pd(II) complex from the alkene and a Pd(II) salt. |

| 2 | Transmetalation or C-H Activation of the Arene | The arene partner is incorporated, either through transmetalation from an organometallic reagent or via a second C-H activation event. |

| 3 | Reductive Elimination | The aryl and allyl groups on the Pd(II) center couple via reductive elimination to form the C-C bond and a Pd(0) species. |

| 4 | Reoxidation | The Pd(0) is reoxidized to Pd(II) by an oxidant (e.g., O₂) to complete the catalytic cycle. |

The regioselectivity of these C-H activation reactions is a critical aspect, often controlled by the steric and electronic properties of the substrate and the ligands on the metal catalyst. For this compound, C-H activation could potentially occur at the terminal vinyl position, the internal vinyl position, the allylic position, or the aromatic ring, leading to a variety of possible products depending on the specific catalytic system employed.

Sophisticated Spectroscopic and Advanced Analytical Characterization of 3 4 N Propylphenyl 1 Propene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR: The ¹H NMR spectrum of 3-(4-n-Propylphenyl)-1-propene is expected to display distinct signals corresponding to the protons of the n-propyl group, the aromatic ring, and the allyl group. The para-substitution of the benzene (B151609) ring introduces a degree of symmetry, simplifying the aromatic region. orgchemboulder.comlibretexts.org Typically, para-substituted rings exhibit two sets of symmetric-looking doublets. orgchemboulder.com

n-Propyl Group: This group would present as a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons attached to the benzene ring.

Aromatic Protons: Due to the para-substitution, two distinct signals are expected, each integrating to two protons. These would appear as doublets in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. libretexts.org

Allyl Group: The allyl protons would show a more complex pattern. The internal methine (-CH=) proton would likely appear as a multiplet due to coupling with both the terminal vinyl protons and the benzylic methylene protons. The terminal vinyl (=CH₂) protons would appear as two separate multiplets due to their different spatial relationships (cis/trans) to the rest of the molecule.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

n-Propyl Group: Three distinct signals are expected for the three non-equivalent carbon atoms of the propyl chain.

Aromatic Carbons: A para-substituted benzene ring with two different substituents will show four distinct signals in the aromatic region (typically 120-150 ppm). libretexts.org Two signals will represent the substituted carbons, and two will represent the unsubstituted carbons.

Allyl Group: The three carbons of the propene chain will each give a unique signal in the alkene region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Propyl-CH₃ | ~0.9 | Triplet (t) | ~14 |

| Propyl-CH₂ | ~1.6 | Sextet | ~24 |

| Propyl-Ar-CH₂ | ~2.5 | Triplet (t) | ~38 |

| Allyl-Ar-CH₂ | ~3.3 | Doublet (d) | ~40 |

| Allyl-=CH₂ | ~5.1 | Multiplet (m) | ~116 |

| Allyl-=CH- | ~5.9 | Multiplet (m) | ~137 |

| Aromatic C-H | ~7.1 | Doublet (d) | ~128 |

| Aromatic C-H | ~7.2 | Doublet (d) | ~129 |

| Aromatic C-Propyl | - | - | ~142 |

| Aromatic C-Allyl | - | - | ~138 |

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent protons within the n-propyl group, confirming their connectivity. It would also show coupling between the allyl methylene protons and the adjacent vinyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum, for example, linking the aromatic proton signals to their specific carbon atoms in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different functional groups. For instance, it would show a correlation between the benzylic protons of the allyl group and the aromatic carbons, confirming the attachment point of the allyl group to the phenyl ring.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry would be used to determine the precise molecular mass of this compound. With a molecular formula of C₁₂H₁₆, the calculated exact mass is approximately 160.1252 Da. HRMS can measure this value with high accuracy, typically to within a few parts per million (ppm), which serves as a powerful confirmation of the elemental composition.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be highly effective for the analysis of this compound in complex mixtures. It would allow for the separation of the compound from isomers and impurities, followed by its confident identification based on its retention time and mass spectrum. While specific LC-MS methods for this compound are not detailed in the literature, standard reverse-phase chromatography conditions would likely be effective for its separation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. orgchemboulder.com

Aliphatic C-H Stretch: The C-H stretching vibrations of the n-propyl and allyl methylene groups would be observed just below 3000 cm⁻¹.

C=C Stretch: The stretching of the carbon-carbon double bonds in the aromatic ring would result in one or more bands in the 1450-1600 cm⁻¹ region. The alkene C=C stretch would also appear in this region.

Out-of-Plane (OOP) Bending: A key diagnostic feature for para-substituted benzene rings is a strong C-H out-of-plane bending vibration typically found between 860 and 790 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the C=C stretching vibrations of both the aromatic ring and the alkene, as these are often strong and sharp in a Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C-H Stretch | Aliphatic (sp³) | 2960-2850 | Strong |

| C=C Stretch | Aromatic | 1600-1450 | Medium-Strong |

| C=C Stretch | Alkene | ~1640 | Medium |

| C-H Out-of-Plane Bend | para-Disubstituted Aromatic | 860-790 | Strong (IR) |

| =C-H Bend | Alkene | 1000-900 | Strong (IR) |

Advanced Chromatographic Separations for Purity and Isomeric Analysis

The assessment of purity and the resolution of potential isomers of this compound are critical for its characterization and application in various scientific fields. Advanced chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offer the necessary resolution and sensitivity for these analytical challenges. These methods are instrumental in verifying the identity of the compound, quantifying its purity, and detecting any isomeric or related impurities.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its high efficiency in separating complex mixtures makes it an ideal method for determining the purity of the compound and identifying any volatile impurities.

The principle of GC involves the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separation is based on the differential affinities of the compounds for the stationary phase. In the context of analyzing this compound, a non-polar or mid-polar stationary phase is typically employed due to the non-polar nature of the analyte.

A common detector paired with GC for the analysis of hydrocarbons is the Flame Ionization Detector (FID). The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for quantitative analysis. For structural elucidation and confirmation of identity, GC coupled with Mass Spectrometry (GC-MS) is the definitive technique.

Detailed research findings for the GC analysis of similar alkenylbenzenes suggest that columns such as DB-5 (5% phenyl-methylpolysiloxane) provide excellent separation. asianpubs.org The temperature program is optimized to ensure good resolution of the main peak from any potential impurities, which might include starting materials from synthesis, side-products, or degradation products.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split injection) |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector Temperature | 300 °C |

| Expected Retention Time | Approximately 15-20 minutes |

High-Performance Liquid Chromatography is a versatile separation technique that is well-suited for the analysis of compounds with lower volatility or those that are thermally labile. For this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. C8 (octyl) and C18 (octadecyl) bonded silica (B1680970) are the most frequently used stationary phases for the separation of aromatic hydrocarbons. libretexts.orglibretexts.org

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. The composition of the mobile phase can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. Detection is commonly performed using an Ultraviolet (UV) detector, as the benzene ring in this compound exhibits strong absorbance in the UV region.

For isomeric analysis, such as distinguishing between positional isomers (e.g., 3-(2-n-propylphenyl)-1-propene or 3-(3-n-propylphenyl)-1-propene) or geometric isomers if applicable, specialized HPLC columns may be required. Columns with stationary phases capable of π-π interactions, such as those containing pyrenylethyl or nitrophenylethyl groups, can offer enhanced selectivity for aromatic isomers. nacalai.com

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18 (Octadecyl), 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Expected Retention Time | Approximately 8-12 minutes |

Computational Chemistry and Theoretical Investigations of 3 4 N Propylphenyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional arrangement of atoms in 3-(4-n-Propylphenyl)-1-propene. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy and wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules. In the context of this compound, DFT is employed to perform geometry optimization, a process that seeks to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

The optimization process begins with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to minimize the total electronic energy. A popular and effective functional for such calculations on organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-31G* or larger to provide a good description of the electronic distribution. The geometry optimization of this compound would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

| Bond Length | C=C (propene) | 1.34 Å |

| C-C (allyl) | 1.51 Å | |

| C-C (aromatic) | 1.40 Å (average) | |

| C-C (propyl) | 1.54 Å (average) | |

| Bond Angle | C=C-C (propene) | 121.5° |

| C-C-C (allyl-aromatic) | 112.8° | |

| Dihedral Angle | C=C-C-C (propene-aromatic) | -115.3° |

Once the optimized geometry of this compound is obtained, DFT can be further utilized to predict its spectroscopic properties. This is invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be predicted. These theoretical shifts for both ¹H and ¹³C nuclei can be compared with experimental data to aid in the assignment of spectral peaks.

Vibrational Frequencies: The analysis of vibrational frequencies provides insight into the molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. These calculated frequencies can be correlated with experimental IR and Raman bands to identify characteristic vibrations, such as C-H stretches, C=C stretches of the propene and aromatic moieties, and various bending modes.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C (aromatic, ipso-propyl) | ~140 ppm |

| C (aromatic, ipso-allyl) | ~138 ppm | |

| C (aromatic, ortho) | ~129 ppm | |

| C (aromatic, meta) | ~128 ppm | |

| C (vinylidene, =CH₂) | ~116 ppm | |

| C (vinyl, -CH=) | ~137 ppm | |

| IR Frequency | C-H stretch (aromatic) | 3050-3100 cm⁻¹ |

| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |

| C=C stretch (aromatic) | 1610, 1515 cm⁻¹ | |

| C=C stretch (propene) | ~1640 cm⁻¹ |

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is instrumental in elucidating the pathways of chemical reactions involving this compound. By mapping out the energetic landscape of a reaction, key intermediates and transition states can be identified, providing a detailed understanding of the reaction mechanism.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of their geometry. For a chemical reaction, the PES connects the reactants, transition states, intermediates, and products. By mapping the PES, the lowest energy path, known as the reaction coordinate, can be determined.

For reactions involving this compound, such as electrophilic addition to the double bond or oxidation, computational methods can be used to locate the stationary points on the PES. These include the energy minima corresponding to reactants, intermediates, and products, as well as the saddle points corresponding to transition states. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for determining the reaction rate.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the intended reactants and products. The IRC is the minimum energy path on the PES that leads downhill from the transition state to the adjacent energy minima. By following the IRC in both the forward and reverse directions, the entire reaction pathway can be traced, providing a clear depiction of the geometric changes that occur during the transformation. This analysis is crucial for validating the proposed reaction mechanism and understanding the dynamics of the chemical process.

Solvation Models and Solvent Effects on Reactivity and Selectivity

Chemical reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and outcomes. Computational solvation models are used to account for the effects of the solvent on the electronic structure and energy of the solute.

For this compound, both explicit and implicit solvation models can be applied. Explicit models involve including a number of solvent molecules in the calculation, which can be computationally demanding. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good description of bulk solvent effects.

By performing calculations in the presence of a solvent model, it is possible to investigate how the solvent influences the stability of reactants, intermediates, and transition states. For instance, in a polar solvent, charged or highly polar transition states may be stabilized, leading to an acceleration of the reaction rate compared to the gas phase or a nonpolar solvent. These calculations can help in the rational selection of solvents to control the reactivity and selectivity of reactions involving this compound.

Table 3: Hypothetical Solvent Effects on the Activation Energy of Electrophilic Addition to this compound

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 0.0 (Reference) |

| Hexane | 1.9 | -1.2 |

| Dichloromethane | 9.1 | -5.8 |

| Acetonitrile (B52724) | 37.5 | -8.5 |

| Water | 80.1 | -10.2 |

Machine Learning and Artificial Intelligence for Reaction Pathway Prediction

The prediction of reaction pathways and outcomes is a cornerstone of chemical research and development. Traditionally, this has been the domain of experienced chemists, relying on established principles of physical organic chemistry and empirical observations. However, the complexity of many reaction systems, involving numerous potential intermediates and competing pathways, presents a significant challenge. In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to navigate this complexity, offering the potential to predict reaction outcomes with increasing accuracy and to uncover novel reaction pathways. While specific studies applying these techniques to this compound are not yet prevalent in the literature, the established methodologies provide a clear framework for how such investigations could be conducted.

The core principle behind using ML for reaction pathway prediction is to train algorithms on vast datasets of known chemical reactions. nih.govresearchgate.net These datasets, often sourced from chemical literature and patents, allow the model to learn the underlying patterns of reactivity. nih.gov For a molecule such as this compound, which possesses both an aromatic ring and an allylic double bond, multiple reaction pathways are conceivable. An AI model could be trained to identify the most probable reaction products given a set of reactants and conditions.

One common approach involves the use of neural networks, which can recognize complex patterns in the molecular structures of reactants and reagents. nih.gov These models can learn to predict the major product of a reaction by analyzing features of the molecules involved. nih.govacs.org For instance, a model could be trained on a large dataset of electrophilic addition reactions to various alkenes. By learning from these examples, the model could then predict the outcome of the reaction of this compound with an electrophile like bromine, determining the likely structure of the resulting di-bromo adduct.

Another strategy is the use of template-based models. These models apply a set of generalized reaction rules, or templates, to a given set of reactants to generate a list of possible products. acs.orgmit.edu A machine learning layer then scores these potential products to identify the most likely outcome. acs.org This approach combines established chemical knowledge, in the form of reaction templates, with the pattern-recognition capabilities of machine learning. nih.gov

For this compound, a key challenge for any predictive model would be to correctly identify the chemoselectivity of a given reaction. For example, in an oxidation reaction, will the oxidant attack the double bond or the propyl group on the aromatic ring? A well-trained ML model could, in principle, make this distinction based on the subtle electronic and steric differences it has learned from thousands of similar reactions.

The development of such predictive models relies heavily on the availability of large, high-quality datasets of chemical reactions. The performance of these models is often evaluated by their ability to correctly predict the major product in a set of reactions not included in the training data. For instance, in a 5-fold cross-validation study using 15,000 experimental reactions, one model was able to assign the major product a rank of 1 in 71.8% of cases. nih.gov

While the direct application of these powerful predictive tools to this compound is a future prospect, the groundwork has been laid by numerous studies on related molecules. For instance, computational studies on the polymerization of substituted styrenes have shown how electronic effects of substituents on the aromatic ring influence the reaction rate. cmu.edu This type of data is invaluable for training ML models to make accurate predictions for new, unstudied molecules.

To illustrate the type of data that could be used to train a machine learning model for predicting the reactivity of this compound, the following table presents data on the polymerization of various substituted styrenes. A machine learning model could be trained on this data to predict the polymerization behavior of this compound.

| Substituent on Styrene (B11656) | Hammett Parameter (σ) | Relative Polymerization Rate Constant (k/k_H) |

|---|---|---|

| 4-Methoxy | -0.27 | 0.5 |

| 4-Methyl | -0.17 | 0.7 |

| H | 0.00 | 1.0 |

| 4-Chloro | 0.23 | 1.8 |

| 3-Chloro | 0.37 | 2.5 |

| 4-Cyano | 0.66 | 7.9 |

This table presents illustrative data for the polymerization of substituted styrenes. A machine learning model could be trained on such data to predict the polymerization behavior of this compound.

Similarly, density functional theory (DFT) calculations can provide valuable data for training machine learning models. For example, DFT can be used to calculate the activation energies for different potential reaction pathways. This data can then be used to train a model to predict the most likely reaction pathway for a new molecule. The table below shows hypothetical activation energies for two competing reaction pathways for an electrophilic addition to an alkene, illustrating the type of data that could be generated through computational chemistry and used to train a machine learning model.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| Markovnikov Addition | 15.2 |

| Anti-Markovnikov Addition | 25.8 |

This table presents hypothetical DFT-calculated activation energies for two competing reaction pathways. This type of data can be used to train machine learning models to predict reaction outcomes.

Polymerization Chemistry Involving 3 4 N Propylphenyl 1 Propene Monomers

Mechanisms of Olefin Polymerization with Arylpropene Monomers

The polymerization of arylpropene monomers can proceed through several mechanisms, primarily coordination polymerization using Ziegler-Natta or metallocene catalysts, and in some cases, living anionic or controlled radical polymerization.

Ziegler-Natta Catalysis: Ziegler-Natta catalysts, which are typically based on titanium compounds combined with organoaluminum co-catalysts, are widely used for the polymerization of α-olefins. wikipedia.org For arylpropenes, these catalysts facilitate the insertion of the monomer into the growing polymer chain at a transition metal center. libretexts.org The mechanism involves the coordination of the monomer's double bond to the metal, followed by insertion into the metal-carbon bond of the growing chain. libretexts.org The catalyst's structure, including the support material like MgCl2 and organic modifiers, plays a crucial role in determining the catalyst's activity and the properties of the resulting polymer. wikipedia.org While highly effective for simple olefins like propylene and ethylene, the bulky aryl group in monomers like 3-(4-n-propylphenyl)-1-propene can influence the rate of polymerization and the polymer's molecular weight.

Metallocene Catalysis: Metallocene catalysts are a more recent generation of single-site catalysts that offer precise control over polymer microstructure. behinpolymerco.com These catalysts consist of a transition metal (such as titanium, zirconium, or hafnium) sandwiched between cyclopentadienyl ligands. behinpolymerco.com In conjunction with a co-catalyst like methylaluminoxane (MAO), metallocenes form highly active cationic species that polymerize olefins. ippi.ac.iryoutube.com The well-defined nature of the active site in metallocene catalysts allows for the production of polymers with narrow molecular weight distributions and controlled stereochemistry. behinpolymerco.comcmu.edu For arylpropene monomers, the ligand structure of the metallocene can be modified to tune the electronic and steric environment around the metal center, thereby controlling the polymerization process. behinpolymerco.com

Living Anionic Polymerization: For certain aryl-containing olefins, particularly styrene (B11656) and its derivatives, living anionic polymerization is a powerful technique. This method involves initiation by a strong nucleophile (like an organolithium compound) in a highly pure, aprotic solvent system. rsc.org The propagating species are carbanions which remain active, or "living," throughout the polymerization as long as no terminating agents are present. researchgate.net This allows for the synthesis of polymers with precisely controlled molecular weights, narrow molecular weight distributions (polydispersity index close to 1.0), and the ability to form block copolymers through sequential monomer addition. rsc.orgbohrium.com While styrene is the classic example, the principles can be extended to other arylpropenes, provided the monomer is free of reactive functional groups that could terminate the living anion.

Stereochemical Control in Phenylpropene Polymerization

Stereochemistry, or tacticity, refers to the spatial arrangement of the pendant groups along the polymer backbone. For monosubstituted olefins like phenylpropenes, three main tacticities are possible: isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), and atactic (pendant groups randomly arranged). libretexts.org The control of stereochemistry is critical as it profoundly influences the polymer's physical properties, such as crystallinity, melting point, and mechanical strength. bham.ac.uk

The development of Ziegler-Natta and metallocene catalysts revolutionized the ability to control polymer stereochemistry. libretexts.orgillinois.edu

Isotactic Polymers: Specific heterogeneous Ziegler-Natta catalysts, often containing TiCl3, can produce highly isotactic polypropylene. illinois.edu Similarly, C2-symmetric metallocene catalysts are designed to favor the repeated insertion of the monomer in the same orientation, leading to isotactic polymers. illinois.eduunits.it

Syndiotactic Polymers: Cs-symmetric metallocene catalysts, with a different ligand geometry, can force the incoming monomer to alternate its orientation upon insertion, resulting in syndiotactic polymers. illinois.edu

Atactic Polymers: Atactic polymers, which are generally amorphous and have lower mechanical strength, are often produced by polymerization methods with poor stereochemical control, such as certain free-radical processes. libretexts.org

The stereochemical outcome is determined by a combination of factors, including the chirality of the catalyst's active site (enantiomorphic site control) and the influence of the last inserted monomer unit on the next insertion (chain-end control). bham.ac.uk By carefully designing the catalyst system, it is possible to produce polymers of this compound with a desired tacticity, thereby tailoring its material properties.

Synthesis of Advanced Polymeric Architectures

Living and controlled polymerization techniques are particularly valuable for creating complex and well-defined polymer architectures beyond simple linear chains. nih.gov

Star polymers consist of multiple linear polymer chains, or "arms," connected to a central core. illinois.edu Their compact, spherical structure gives them unique properties compared to linear polymers of the same molecular weight, such as lower viscosity. illinois.edu There are three primary methods for synthesizing star polymers:

Core-first: A multifunctional initiator is used to simultaneously grow multiple polymer arms from a central core. illinois.edukinampark.com

Arm-first: Linear polymer arms are synthesized first using a living polymerization technique. These living arms are then reacted with a multifunctional linking agent, which acts as the core. illinois.edu

Coupling-onto: Pre-made polymer arms are attached to a pre-formed core molecule through an efficient coupling reaction. illinois.edu

Living polymerization methods, such as anionic or controlled radical polymerization, are essential for the "arm-first" and "core-first" approaches to ensure that the arms are of a controlled length and the final star polymer is well-defined. nih.gov It is conceivable that poly(this compound) star polymers could be synthesized using these methods, particularly via living anionic routes if the monomer proves suitable.

Block copolymers are macromolecules composed of two or more different polymer segments, or blocks, linked together. nih.gov They are of great interest because the chemically distinct blocks can self-assemble into ordered nanostructures. The most common method for synthesizing well-defined block copolymers is sequential monomer addition in a living polymerization system. harth-research-group.org For example, after polymerizing a first monomer (A) to completion, a second monomer (B) is added to the living polymer chains (poly-A*) to grow the second block, resulting in an A-B diblock copolymer. nih.gov This process can be extended to create triblock or multiblock copolymers. mdpi.com

By analogy with well-established systems, one could synthesize block copolymers containing a poly(this compound) segment. For instance, sequential anionic polymerization could be used to create a diblock copolymer with polystyrene or polyisoprene. cmu.edudtic.milrsc.org The successful synthesis depends on the relative reactivity of the monomers and the stability of the propagating carbanion. nih.gov

Polymer networks are formed when polymer chains are cross-linked. This can be achieved by copolymerizing a monovinyl monomer with a divinyl monomer, which acts as a cross-linking agent. In the context of star polymers, the "arm-first" method using a divinyl cross-linker like divinylbenzene can lead to the formation of a cross-linked core. illinois.edu

Copolymerization Studies with Diverse Olefin Monomers

Copolymerization is the process of polymerizing two or more different types of monomers. The resulting copolymer's properties depend not only on the constituent monomers but also on their distribution along the polymer chain. fiveable.me The behavior of two comonomers (M1 and M2) in a polymerization reaction is described by their reactivity ratios, r1 and r2. fiveable.me

The reactivity ratio is the ratio of the rate constant for a propagating chain ending in a given monomer to add its own type of monomer versus the other monomer (e.g., r1 = k11/k12). fiveable.me The values of r1 and r2 determine the structure of the copolymer:

r1r2 = 1: Ideal or random copolymerization. fiveable.me

r1r2 < 1: Tendency toward alternation. fiveable.me

r1r2 > 1: Tendency toward block formation. fiveable.me

Studies on the copolymerization of substituted styrenes with other monomers provide insight into how the electronic nature of the substituent on the phenyl ring affects reactivity. For example, the effect of para-substituents on the reactivity ratios for the copolymerization of 3,4-dimethoxystyrene with para-substituted styrenes has been investigated. acs.org It was found that groups like H, methyl, and t-butyl had little effect on the reactivity ratios in certain conditions. acs.org However, reaction temperature and solvent polarity can influence the reactivity ratios and thus the final copolymer composition. acs.orgtue.nl

The table below shows illustrative reactivity ratios for the copolymerization of styrene (M1) with various comonomers (M2), demonstrating the wide range of copolymerization behaviors possible.

| Comonomer (M2) | r1 (Styrene) | r2 (Comonomer) | r1 * r2 | Copolymer Type |

|---|---|---|---|---|

| Methyl Methacrylate | 0.52 | 0.46 | 0.24 | Alternating tendency |

| Acrylonitrile | 0.41 | 0.04 | 0.016 | Strongly alternating |

| Butadiene | 0.78 | 1.39 | 1.08 | Ideal/Random |

| Vinyl Acetate | 55 | 0.01 | 0.55 | Blocky (Styrene rich) |

Data are representative values and can vary with polymerization conditions.

For this compound, copolymerization studies with common olefins like ethylene, propylene, or styrene would be necessary to determine its specific reactivity ratios and predict its behavior in creating copolymers with tailored properties.

Environmental Behavior and Degradation Pathways of Phenylpropene Compounds

Photolytic Degradation Mechanisms in Environmental Compartments

The degradation of 3-(4-n-Propylphenyl)-1-propene in the environment is significantly influenced by photolysis, a process driven by solar radiation. The presence of a benzene (B151609) ring and a propene side chain in its structure makes it susceptible to photooxidative degradation. Ultraviolet (UV) radiation can initiate the breakdown of the molecule, leading to the formation of various transformation products.

Research on structurally similar compounds, such as substituted styrenes, indicates that UV light induces the production of radicals through oxidation, which can cause the breakdown of polymer chains. While specific studies on the photodegradation of this compound are limited, the general mechanisms for related aromatic compounds involve reactions with photochemically produced reactive species like hydroxyl radicals (•OH). In aqueous environments, the reaction of hydroxyl radicals with organic compounds is a primary degradation pathway. For instance, the reaction of •OH with phenol, a basic structural unit of the target compound, proceeds rapidly via addition to the aromatic ring, forming dihydroxycyclohexadienyl radicals. These intermediates can then undergo further reactions, leading to ring cleavage and the formation of smaller, more polar compounds.

The rate and products of photolytic degradation are influenced by various environmental factors, including the intensity of solar radiation, the presence of photosensitizers (such as dissolved organic matter), and the environmental matrix (e.g., water, soil, or air). For example, photochemical reactions have been observed to be significantly faster at air-water interfaces compared to bulk water.

Table 1: Factors Influencing Photolytic Degradation of Aromatic Compounds

| Factor | Influence on Degradation |

| Solar Radiation Intensity | Higher intensity generally leads to faster degradation rates. |

| Wavelength of Light | UV portion of the solar spectrum is most effective in initiating photolysis. |

| Presence of Photosensitizers | Dissolved organic matter (DOM) can absorb light and produce reactive species that accelerate degradation. |

| Environmental Matrix | Degradation rates can differ significantly between water, soil, and air due to differences in light penetration and the presence of other reactants. |

| pH | Can influence the speciation of the compound and the reactivity of transient species. |

| Temperature | Generally, higher temperatures increase reaction rates. |

Microbial Transformation and Biotransformation Pathways

Microbial activity plays a crucial role in the environmental degradation of this compound. The compound's structure, featuring an alkylated benzene ring and an unsaturated side chain, makes it a potential substrate for a variety of microorganisms.

Studies on analogous compounds provide insight into the likely biotransformation pathways. Propylbenzenes are known to be readily biodegradable under both aerobic and anaerobic conditions. The microbial metabolism of allylbenzene, which shares the propene side chain, often proceeds through the epoxidation of the double bond to form a dihydrodiol. This is a common initial step in the breakdown of unsaturated side chains by bacteria.

Similarly, the biodegradation of styrene (B11656), another related compound, typically involves the oxidation of the vinyl side chain. One well-documented pathway is the conversion of styrene to phenylacetic acid, which can then be further metabolized through central metabolic pathways. Given these precedents, it is probable that the microbial degradation of this compound involves initial enzymatic attacks on the propene side chain. Potential pathways include:

Epoxidation-Hydrolysis: Oxidation of the double bond to form an epoxide, followed by enzymatic hydrolysis to a diol.

Hydroxylation: Addition of a hydroxyl group to the side chain.

Oxidation to Carboxylic Acid: Sequential oxidation of the side chain to form a carboxylic acid derivative, analogous to the formation of phenylacetic acid from styrene.

The n-propyl group attached to the phenyl ring is also susceptible to microbial oxidation, likely through terminal or sub-terminal hydroxylation followed by further oxidation. The aromatic ring itself can be a target for microbial degradation, typically through the action of dioxygenase enzymes that introduce hydroxyl groups, leading to ring cleavage.

Table 2: Potential Microbial Degradation Pathways for this compound

| Initial Transformation | Key Enzymes Involved (Hypothesized) | Potential Intermediate Products |

| Side Chain Oxidation | Monooxygenases, Epoxide hydrolases, Dehydrogenases | 3-(4-n-Propylphenyl)propane-1,2-diol, 3-(4-n-Propylphenyl)propanoic acid |

| n-Propyl Group Oxidation | Hydroxylases, Dehydrogenases | 3-(4-(1-hydroxypropyl)phenyl)-1-propene, 3-(4-(2-hydroxypropyl)phenyl)-1-propene |

| Aromatic Ring Cleavage | Dioxygenases | Catechol derivatives |

Environmental Partitioning, Sorption, and Transport Dynamics

The movement and distribution of this compound in the environment are dictated by its physicochemical properties, primarily its water solubility, vapor pressure, and partitioning coefficients. As a hydrocarbon with a significant nonpolar character, it is expected to have low water solubility and a tendency to partition from the aqueous phase into more hydrophobic compartments such as soil organic matter, sediments, and biological tissues.

The soil organic carbon-water (B12546825) partition coefficient (Koc) is used to predict the sorption of organic compounds to soil and sediment. A higher Koc value indicates stronger sorption and lower mobility in soil. The Koc for n-propylbenzene has been estimated to be between 676 and 955, suggesting low mobility in soil. It is anticipated that this compound would have a similar or higher Koc value, leading to significant sorption to soil organic matter. This sorption will retard its transport through the soil profile and reduce its availability in the aqueous phase for microbial degradation or plant uptake.

The transport of this compound in the environment will be influenced by the properties of the environmental media. In soils with high organic matter content, the compound will be strongly sorbed and its movement will be limited. In contrast, in sandy soils with low organic matter, there may be a greater potential for leaching into groundwater. Due to its expected low water solubility and moderate vapor pressure, volatilization from surface water and moist soil surfaces could also be a relevant transport pathway into the atmosphere.

Table 3: Predicted Environmental Partitioning Behavior of this compound

| Environmental Compartment | Expected Behavior | Rationale |

| Water | Low solubility, potential for volatilization from surface waters. | Hydrophobic nature, moderate vapor pressure. |

| Soil and Sediment | Strong sorption to organic matter, leading to accumulation. | High expected Koc value. |

| Air | Potential for atmospheric transport via volatilization. | Moderate vapor pressure. |

| Biota | Potential for bioaccumulation in fatty tissues of organisms. | High expected Kow value. |

Structure Reactivity Relationship Studies of 3 4 N Propylphenyl 1 Propene Derivatives

Influence of Substituents on Aromatic Ring and Alkene Moiety on Chemical Reactivity

The reactivity of 3-(4-n-propylphenyl)-1-propene is primarily dictated by the interplay of electronic and steric effects of substituents on both the aromatic ring and the alkene unit. The n-propyl group at the para position of the phenyl ring plays a significant role in modulating the electron density of the aromatic system and, consequently, the reactivity of the entire molecule.

Aromatic Ring Substituents:

The n-propyl group is an electron-donating group (EDG) through an inductive effect (+I). This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. libretexts.orguomustansiriyah.edu.iq However, the primary influence of the n-propyl group on the reactivity of the alkene moiety is through resonance and inductive effects that are transmitted through the π-system of the benzene (B151609) ring.

To illustrate the expected influence of para-substituents on the electrophilic addition to the alkene of 3-aryl-1-propenes, the following table presents a qualitative comparison of relative reaction rates.

| Substituent (at para-position) | Electronic Effect | Expected Relative Rate of Electrophilic Addition |

| -NO₂ | Electron-withdrawing (-I, -M) | Slower |

| -H | Neutral | Baseline |

| -CH₃ | Electron-donating (+I, Hyperconjugation) | Faster |

| -n-Propyl | Electron-donating (+I) | Faster |

| -OCH₃ | Electron-donating (+M > -I) | Much Faster |

This table is illustrative and based on established principles of substituent effects in electrophilic reactions. libretexts.orgmsu.edu

Alkene Moiety Substituents:

Modifications to the alkene moiety itself would have a more direct impact on its reactivity. For instance, the introduction of alkyl groups on the double bond would increase its nucleophilicity and stabilize any potential carbocation intermediates, thus increasing the rate of electrophilic addition according to Markovnikov's rule. Conversely, the presence of electron-withdrawing groups on the alkene would decrease its reactivity toward electrophiles.

Conformational Analysis and its Impact on Reaction Selectivity and Efficiency

The three-dimensional structure and conformational flexibility of this compound are critical in determining the stereochemical outcome and efficiency of its reactions. The molecule can adopt various conformations due to rotation around the C-C single bonds, particularly the bond connecting the phenyl ring to the allylic carbon.

The relative orientation of the phenyl ring and the double bond influences the steric accessibility of the alkene. Certain conformations may shield one face of the double bond, leading to diastereoselective reactions if a chiral center is present or if a chiral reagent is used. The rotational barrier between different conformers can affect reaction rates, as only certain conformations may be reactive. masterorganicchemistry.com

Computational studies on similar allylic systems can provide insight into the preferred conformations. For allylbenzene, the lowest energy conformation is one where the double bond is gauche to the phenyl ring. This minimizes steric interactions. It is expected that this compound would exhibit similar conformational preferences.

The impact of conformation on reaction selectivity is particularly evident in asymmetric reactions, such as catalytic enantioselective epoxidation or hydroboration. mdpi.comrsc.org The binding of the substrate to the chiral catalyst in a specific conformation is key to achieving high enantioselectivity.

Below is a table summarizing the likely preferred conformations and their potential impact on reactivity.

| Dihedral Angle (Phenyl-Cα-Cβ-Cγ) | Conformation Description | Steric Accessibility of Alkene | Potential Impact on Reactivity |

| ~60° | Gauche | One face of the alkene is partially shielded by the aromatic ring. | May lead to facial selectivity in reactions with bulky reagents. |

| ~120° | Eclipsed (transition state) | Higher steric hindrance. | Represents a rotational barrier, potentially slowing reactions that require this conformation. |

| 180° | Anti (less stable) | Both faces of the alkene are relatively exposed. | May allow for less selective reactions. |

This table is based on general principles of conformational analysis of allylic compounds. masterorganicchemistry.com

Design Principles for Modulating Chemical Reactivity and Stereoselectivity

Based on the structure-reactivity relationships discussed, several design principles can be formulated to modulate the chemical reactivity and stereoselectivity of this compound derivatives.

Modulating Reactivity:

Electronic Tuning of the Aromatic Ring: To enhance reactivity towards electrophiles, electron-donating groups stronger than the n-propyl group (e.g., methoxy, amino) can be introduced on the aromatic ring. Conversely, to decrease reactivity, electron-withdrawing groups (e.g., nitro, cyano) can be installed. vanderbilt.edu

Modification of the Alkene: Introducing substituents directly on the alkene can alter its electronic properties and steric environment, thereby tuning its reactivity.

Controlling Stereoselectivity:

Introduction of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can create a diastereomeric preference for the attack of a reagent on one of the two faces of the alkene.

Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool for controlling stereoselectivity. Chiral catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other in reactions like epoxidation, dihydroxylation, and hydroboration. nih.govrsc.orgnih.gov The design of the catalyst and its interaction with the substrate are crucial for high stereocontrol. researchgate.netnih.gov

Substrate Control: Introducing bulky substituents near the reactive center can direct the incoming reagent to the less hindered face of the molecule, thereby controlling the stereochemical outcome.

Q & A

Basic Research Questions